

Application Notes and Protocols for 3-Phenylpropyl Acetate in Fragrance Composition Research

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Compound of Interest

Compound Name: 3-Phenylpropyl acetate

Cat. No.: B089845

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **3-phenylpropyl acetate** in fragrance composition research. Detailed protocols for its analysis and evaluation, along with relevant physicochemical and toxicological data, are presented to guide researchers in the fields of perfumery, sensory science, and product development.

Introduction to 3-Phenylpropyl Acetate in Fragrance

3-Phenylpropyl acetate is an acetate ester of 3-phenylpropan-1-ol, valued in the fragrance industry for its unique olfactory profile.^[1] It possesses a complex scent that is described as sweet, floral, and fruity with balsamic, spicy, and honey-like nuances.^{[2][3]} This aromatic chemical is utilized as a modifier in a variety of fragrance compositions, particularly in floral arrangements like hyacinth, rose, lilac, and lily, as well as in oriental bases.^[2] Its ability to blend well with other common fragrance ingredients, such as rose alcohols and linalool, makes it a versatile component in creating sophisticated and harmonious scents.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **3-phenylpropyl acetate** is provided in the table below. This data is essential for formulation development, stability testing, and analytical method development.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1]
Molecular Weight	178.23 g/mol	[4]
CAS Number	122-72-5	[4]
Appearance	Colorless liquid	[1]
Odor Profile	Floral, spicy, sweet, balsamic, fruity, honey	[2][3]
Boiling Point	244 - 245 °C at 760 mmHg	[1]
Density	1.012 g/cm ³ at 20 °C	[4]
Refractive Index	1.494 - 1.498 at 20 °C	[1]
Solubility	Insoluble in water; soluble in oils	[1]
Vapor Pressure	<0.01 hPa at 20 °C	[4]
Flash Point	113 °C (closed cup)	[4]

Application in Fragrance Composition Research

3-Phenylpropyl acetate is primarily used as a fragrance ingredient in a wide array of consumer products. Its role is often to impart a natural-smelling floral and fruity character, and to act as a modifier that enhances and harmonizes the overall scent profile.

Olfactory Blending and Characterization

Due to its multifaceted aroma, **3-phenylpropyl acetate** is a valuable component for creating specific scent accords. For instance, its sweet, honeyed notes can round out the sharpness of certain floral absolutes, while its spicy and balsamic undertones can add warmth and complexity to oriental and woody fragrances. Researchers can systematically study its effect on a fragrance composition by creating a series of blends with varying concentrations of **3-phenylpropyl acetate** and evaluating the resulting olfactory changes through sensory panels.

Experimental Protocols

The following protocols provide detailed methodologies for the analysis and evaluation of fragrance compositions containing **3-phenylpropyl acetate**.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is designed for the identification and semi-quantitative analysis of volatile compounds, including **3-phenylpropyl acetate**, in the headspace of a fragrance sample.

Objective: To identify and characterize the volatile organic compounds (VOCs) emitted from a fragrance formulation containing **3-phenylpropyl acetate**.

Materials:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Headspace autosampler
- 20 mL headspace vials with crimp caps
- Fragrance sample containing **3-phenylpropyl acetate**
- Internal standard (e.g., Toluene-d8)
- Helium carrier gas (99.999% purity)

Procedure:

- **Sample Preparation:** Accurately weigh 1.0 g of the fragrance sample into a 20 mL headspace vial. Add a known amount of the internal standard. Immediately seal the vial with a crimp cap.
- **Incubation:** Place the vial in the headspace autosampler and incubate at 80°C for 20 minutes to allow for the equilibration of volatile compounds in the headspace.
- **Injection:** Automatically inject 1 mL of the headspace gas into the GC-MS system.

- GC-MS Parameters:
 - Injector Temperature: 250°C
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
 - Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes
 - Ramp to 150°C at 5°C/min
 - Ramp to 250°C at 10°C/min, hold for 5 minutes
 - MS Transfer Line Temperature: 280°C
 - Ion Source Temperature: 230°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Scan Range: m/z 40-400
- Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). The retention index of **3-phenylpropyl acetate** can be used for further confirmation.^[1] Semi-quantification can be performed by comparing the peak area of **3-phenylpropyl acetate** to the peak area of the internal standard.

Sensory Panel Evaluation

This protocol outlines a method for assessing the olfactory characteristics of a fragrance composition containing **3-phenylpropyl acetate** using a trained sensory panel.

Objective: To evaluate the perceived odor profile, intensity, and hedonic quality of a fragrance formulation.

Materials:

- Fragrance sample containing **3-phenylpropyl acetate**

- Odor-free blotter strips
- Controlled sensory evaluation booths with proper ventilation
- Panel of trained sensory assessors (8-12 members)
- Evaluation forms or software

Procedure:

- **Panelist Training:** Train panelists to identify and rate the intensity of various odor descriptors relevant to the sample (e.g., floral, fruity, spicy, sweet, balsamic).
- **Sample Preparation:** Dip the end of a blotter strip into the fragrance sample for 2 seconds. Allow the solvent to evaporate for 30 seconds before presenting to the panelists.
- **Evaluation:**
 - Present the coded blotter strips to the panelists in the sensory booths.
 - Instruct panelists to evaluate the fragrance at different time points (e.g., top note at 1 minute, middle note at 30 minutes, base note at 2 hours) to assess the odor evolution.
 - Panelists will rate the intensity of each perceived odor descriptor on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely strong).
 - Panelists will also provide a hedonic rating (liking) on a 9-point scale (1 = dislike extremely, 9 = like extremely).
- **Data Analysis:** Analyze the data statistically (e.g., using ANOVA) to determine significant differences in perceived attributes and to create a sensory profile of the fragrance.

Data Presentation

Toxicological and Dermatological Data Summary

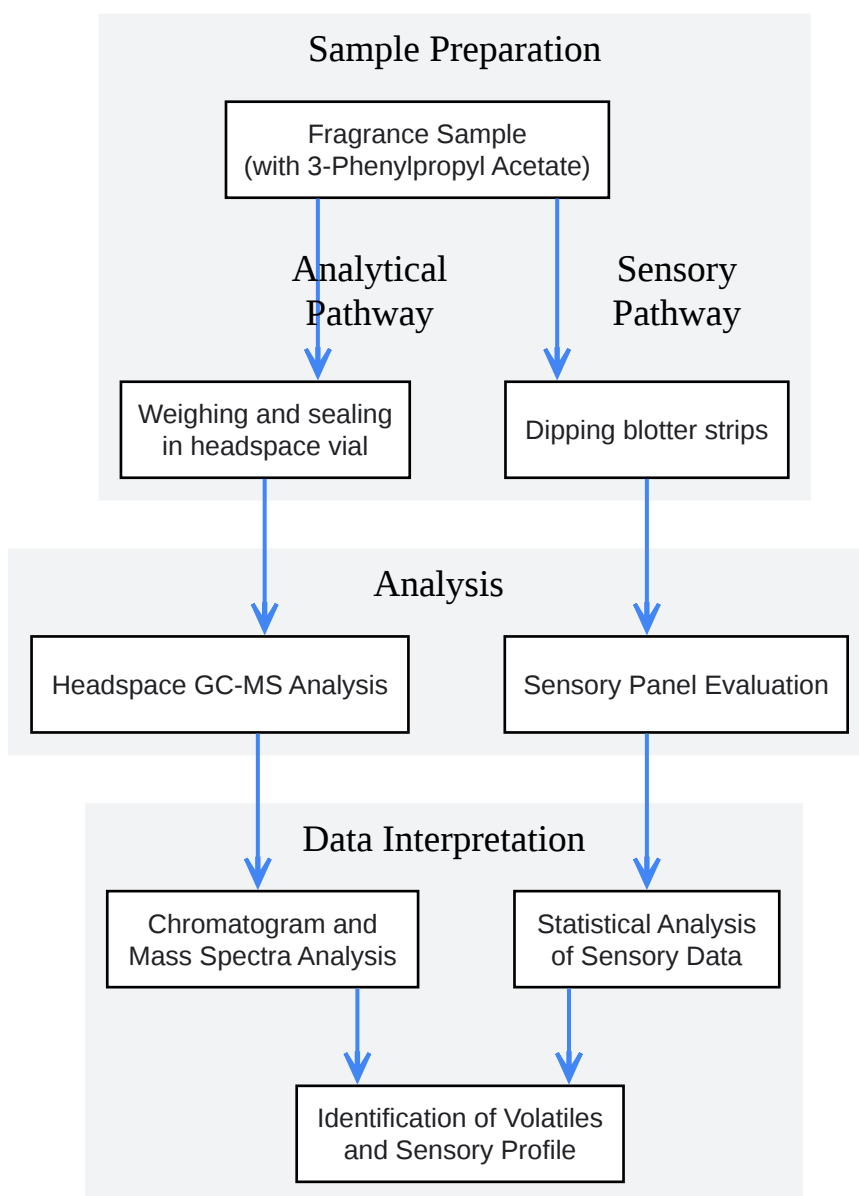
The following table summarizes the available toxicological and dermatological data for **3-phenylpropyl acetate**. This information is critical for ensuring the safety of its use in consumer products.^[5]

Endpoint	Species	Method	Result	Reference
Acute Oral Toxicity (LD50)	Rat	Oral gavage	4700 mg/kg bw	[4]
Skin Irritation	Human	Patch test (8% solution)	No irritation	[2]
Skin Sensitization	Human	Patch test (8% solution)	No sensitization	[2]
Phototoxicity/Photoallergenicity	In silico	UV/Vis absorption spectra	No concern	[6]
Genotoxicity	In vitro	Ames test (read-across)	Not mutagenic	[6]
Repeated Dose Toxicity (NOAEL)	Rat	Gavage (read-across from phenylpropyl alcohol)	333 mg/kg/day	[6]
Inhalation Exposure (Systemic)	Human	Creme RIFM Model	0.0054 mg/day	[6]

NOAEL: No Observed Adverse Effect Level

Mandatory Visualizations

Experimental Workflow for Fragrance Analysis



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Caption: Workflow for the analysis of fragrance compositions.

Olfactory Signal Transduction Pathway

Caption: Olfactory signal transduction cascade.^{[7][8][9][10][11]}

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